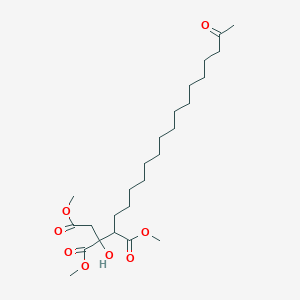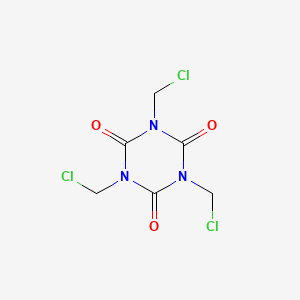
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a nitrile group attached to a cyclobutane ring.
Métodos De Preparación
The synthesis of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Análisis De Reacciones Químicas
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
4-Bromo-1,2-dimethylcyclohexane: Another brominated cycloalkane with different ring size and substituents.
2-Bromo-3-(morpholin-4-yl)propionic acid: A compound with a similar morpholine ring but different carbon backbone.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
64302-32-5 |
|---|---|
Fórmula molecular |
C11H17BrN2O |
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
1-bromo-3,3-dimethyl-2-morpholin-4-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H17BrN2O/c1-10(2)7-11(12,8-13)9(10)14-3-5-15-6-4-14/h9H,3-7H2,1-2H3 |
Clave InChI |
MOYHKZMKHKDOTL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1N2CCOCC2)(C#N)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



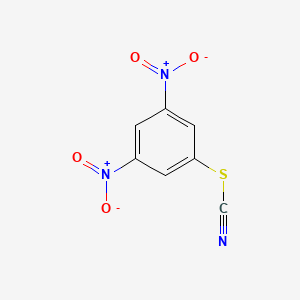



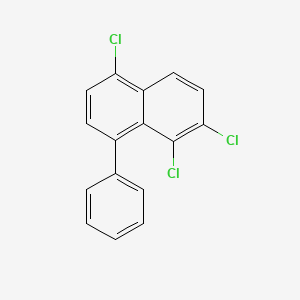
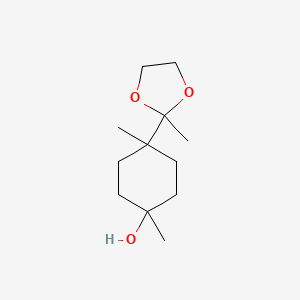

![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)
